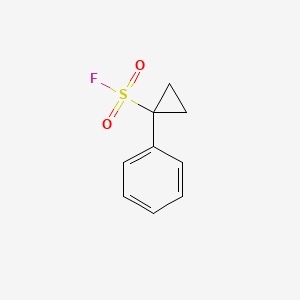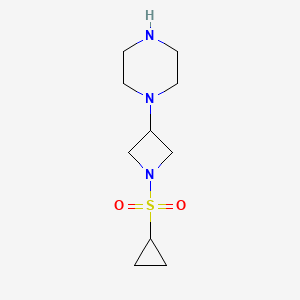
1-(1-(Cyclopropylsulfonyl)azetidin-3-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(cyclopropanesulfonyl)azetidin-3-yl]piperazine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring attached to an azetidine ring, which is further substituted with a cyclopropanesulfonyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject for study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(cyclopropanesulfonyl)azetidin-3-yl]piperazine typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The cyclopropanesulfonyl group is then introduced through sulfonylation reactions, often using reagents such as cyclopropanesulfonyl chloride. The final step involves the coupling of the azetidine derivative with piperazine, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-[1-(cyclopropanesulfonyl)azetidin-3-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
科学的研究の応用
1-[1-(cyclopropanesulfonyl)azetidin-3-yl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-[1-(cyclopropanesulfonyl)azetidin-3-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
類似化合物との比較
Similar Compounds
Aziridines: Similar to azetidines but with a three-membered ring.
Other Azetidines: Compounds with different substituents on the azetidine ring.
Sulfonyl Derivatives: Compounds with different sulfonyl groups attached to various rings.
Uniqueness
1-[1-(cyclopropanesulfonyl)azetidin-3-yl]piperazine is unique due to the combination of its azetidine and piperazine rings, along with the cyclopropanesulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H19N3O2S |
|---|---|
分子量 |
245.34 g/mol |
IUPAC名 |
1-(1-cyclopropylsulfonylazetidin-3-yl)piperazine |
InChI |
InChI=1S/C10H19N3O2S/c14-16(15,10-1-2-10)13-7-9(8-13)12-5-3-11-4-6-12/h9-11H,1-8H2 |
InChIキー |
WBPRTBPTLLGCIL-UHFFFAOYSA-N |
正規SMILES |
C1CC1S(=O)(=O)N2CC(C2)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


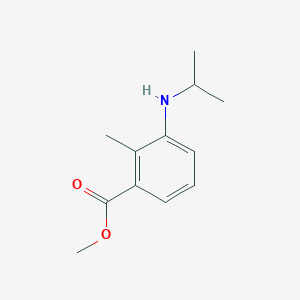
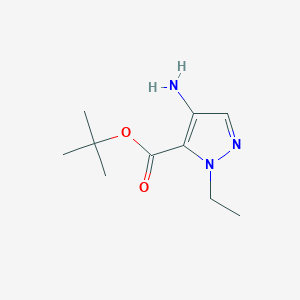
![2-(1H-1,3-Benzodiazol-1-YL)-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13574177.png)

![5-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]pentanamide hydrochloride](/img/structure/B13574198.png)
![[6a-(Trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B13574210.png)
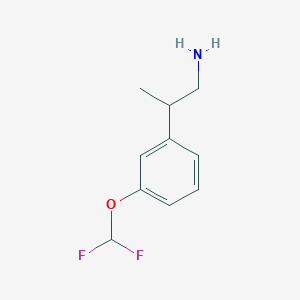

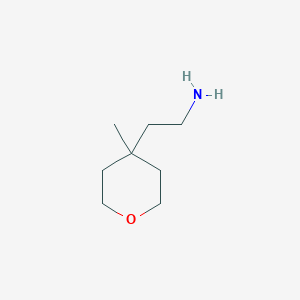

![5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13574231.png)
![Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13574232.png)

